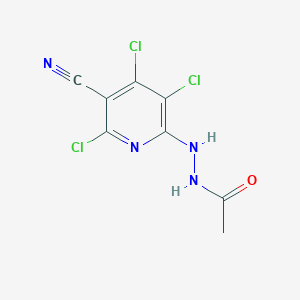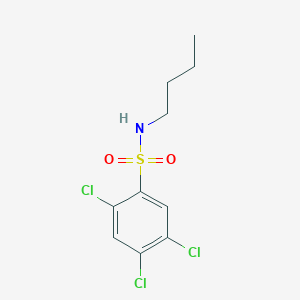![molecular formula C20H15BrO2 B5301239 1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)
1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one, also known as BMFP, is a synthetic compound that belongs to the family of chalcones. Chalcones are a group of natural and synthetic compounds that possess a variety of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. BMFP has attracted the attention of researchers due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one is not fully understood. However, it has been suggested that 1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one exerts its biological activities through the modulation of various signaling pathways. 1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one has been shown to possess a variety of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, inhibit the expression of COX-2 and iNOS enzymes, and reduce oxidative stress. 1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one has also been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation. In addition, 1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one has been reported to possess antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, 1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one also has some limitations. It is a synthetic compound and may not accurately represent the activity of natural compounds. In addition, the mechanism of action of 1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one. One potential direction is to investigate the potential of 1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential of 1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one as an antioxidant and its ability to prevent oxidative stress-related diseases such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one and its potential as a therapeutic agent for various diseases.
Synthesemethoden
1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one can be synthesized using a variety of methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and 4-methylphenyl-2-furan-3-carboxaldehyde in the presence of a base catalyst such as sodium hydroxide. The resulting product is then subjected to a Wittig reaction with triphenylphosphine and methyl iodide to obtain 1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. 1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and reduce the expression of COX-2 and iNOS enzymes, which are involved in the inflammatory response. 1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one has also been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO2/c1-14-2-4-16(5-3-14)20-13-11-18(23-20)10-12-19(22)15-6-8-17(21)9-7-15/h2-13H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPBGUGWZNBOCZ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-bromophenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1-(3-methylbenzyl)-2-piperazinone](/img/structure/B5301175.png)
![methyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301177.png)
![(3aR*,5R*,6S*,7aS*)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5301178.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]nicotinamide](/img/structure/B5301184.png)
![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(4-ethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5301188.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-2-naphthylacetamide](/img/structure/B5301202.png)

![1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5301217.png)
![1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5301221.png)
![1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole](/img/structure/B5301228.png)
![1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5301249.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B5301250.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine](/img/structure/B5301257.png)